![molecular formula C15H12ClFO2 B2517848 1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone CAS No. 400878-26-4](/img/structure/B2517848.png)
1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with related structures have been synthesized and analyzed, providing insights into the potential characteristics of the compound . These compounds typically contain a phenyl ethanone moiety and are substituted with various functional groups that can influence their physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of related compounds often involves the chlorination of precursor molecules or the condensation of different aromatic aldehydes with aminophenyl ethanone. For example, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was synthesized using POCl3 as a chlorinating reagent . Similarly, derivatives of 1-(3-(benzylideneamino)phenyl)ethanone were obtained by condensing 1-(3-aminophenyl)ethanone with various aryl aldehydes . These methods suggest that the synthesis of "1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone" could potentially be achieved through analogous reactions involving appropriate chlorination and etherification steps.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction, FTIR, NMR, and computational methods like DFT . These studies reveal that the geometrical parameters of these molecules are consistent with their respective XRD data. The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various analyses, including HOMO-LUMO, NBO, and MEP studies . These analyses provide insights into the electron distribution within the molecules, the sites of potential electrophilic and nucleophilic attacks, and the charge transfer processes that occur during chemical reactions. For instance, the HOMO is often localized over the entire molecule except for certain substituents, while the LUMO is more delocalized, indicating areas where charge transfer occurs .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by their vibrational spectra, hyperpolarizability calculations, and molecular docking studies . The vibrational spectra help in assigning different functional groups present in the molecule. Hyperpolarizability values suggest the potential of these compounds in nonlinear optical applications. Molecular docking studies have been used to predict the biological activity of these compounds, such as their inhibitory activity against various proteins, which could indicate potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Chemical Reactions
Visible-light assisted one-pot preparation of aryl glyoxals The compound 1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone was utilized in a visible-light photocatalyzed method for synthesizing aryl glyoxals from acetoarylones. This innovative approach employs blue LEDs, air, vitamin C, and dioxane dibromide, providing a safer and environmentally friendlier alternative to traditional oxidation reactions which often use harmful reagents like selenium dioxide. This method's efficacy was demonstrated through the oxidation of monoamine oxidase-B inhibitors, showcasing its potential in synthesizing medically significant compounds (Natarajan et al., 2017).
Synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanone A general synthesis methodology for a specific class of compounds was presented, using a two-step process involving condensation and cyclization reactions. The chemical versatility is achieved through the use of various aldehydes, leading to the synthesis of compounds with potential anxiolytic properties. Although this research doesn't directly involve the exact chemical , it highlights the broader class of chemicals and their potential applications in synthesizing bioactive molecules (Liszkiewicz et al., 2006).
Study on synthesis and antimicrobial activity The compound was part of a synthesis process producing derivatives that exhibited antimicrobial activities against various microbial species, including Escherichia coli and Staphylococcus aureus. This study highlights the compound's role in the synthesis of potentially significant antimicrobial agents, showcasing its relevance in medical and pharmacological research (Dave et al., 2013).
Synthesis and Characterization in Materials Science
Synthesis, characterization, and biological activity of styrenic polymers A new styrene monomer, including a derivative of 1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone, was synthesized and characterized. The study focused on the thermal properties, antibacterial, and antifungal effects of the monomer and its polymer derivatives, offering insights into its potential applications in materials science and microbiology (Erol et al., 2013).
Eigenschaften
IUPAC Name |
1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO2/c1-10(18)11-4-2-5-12(8-11)19-9-13-14(16)6-3-7-15(13)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXRLGDPQGRJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

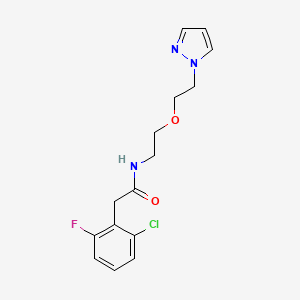


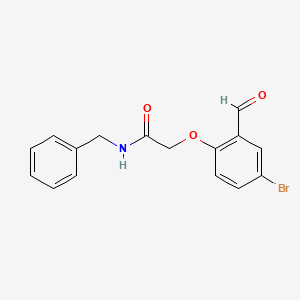
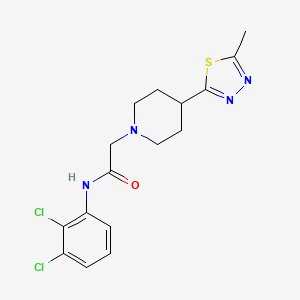
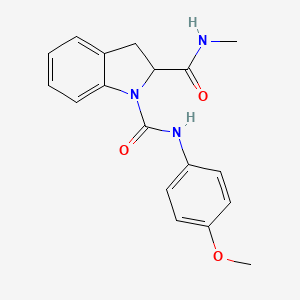

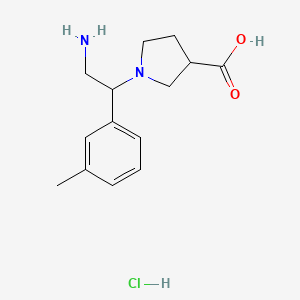
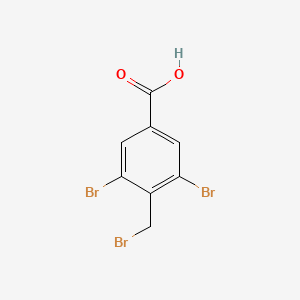


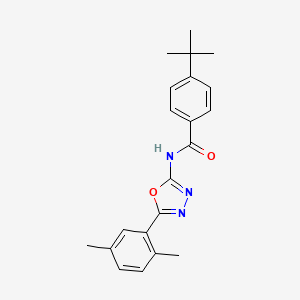
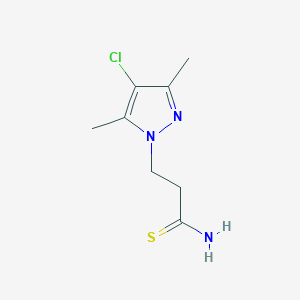
![3-[2-(2,4-Dichloroanilino)vinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2517788.png)